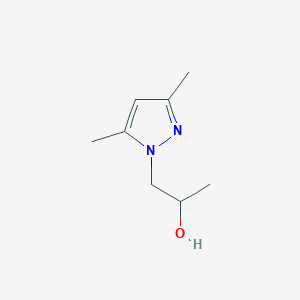

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol

Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic alcohol featuring a 3,5-dimethylpyrazole moiety linked to a secondary hydroxyl group at the propan-2-ol position. Its molecular formula is C₈H₁₄N₂O, with a calculated molecular weight of 154.21 g/mol (exact mass may vary based on isotopic composition). The compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing derivatives with enhanced bioactivity or coordination properties.

Properties

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-4-7(2)10(9-6)5-8(3)11/h4,8,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOYHXQDBDXZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of 3,5-dimethylpyrazole with an appropriate alkylating agent. One common method involves the use of 3,5-dimethylpyrazole and 2-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols or amines

Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol

- Structure : Primary alcohol (propan-1-ol) with a 3,5-dimethylpyrazole substituent.

- Molecular Weight : ~154.21 g/mol (same formula, different isomer).

- Key Differences: The primary hydroxyl group in propan-1-ol may exhibit higher reactivity in esterification or oxidation compared to the secondary alcohol in propan-2-ol.

- Applications: Limited data, but structural analogs like 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol () suggest utility in synthesizing functionalized pyrazole derivatives for agrochemical or pharmaceutical use .

1,3-Bis(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

- Structure : Symmetric di-pyrazolyl compound with a central propan-2-ol group.

- Molecular Weight : 248.32 g/mol.

- Key Differences: Dual pyrazole rings enhance nitrogen donor capacity, making it superior for forming stable metal complexes (e.g., with transition metals like Cu²⁺ or Zn²⁺). Increased steric bulk may reduce solubility but improve thermal stability.

- Applications : Ideal as a ligand in catalysis or materials science due to its chelating ability .

1-Carbazol-9-yl-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol

- Structure : Propan-2-ol linked to carbazole (polycyclic aromatic) and 3,5-dimethylpyrazole.

- Molecular Weight : 351.47 g/mol.

- Increased lipophilicity may facilitate blood-brain barrier penetration, suggesting CNS-targeted drug applications.

- Applications : Investigated for neuropharmacological activity, leveraging carbazole’s historical use in antipsychotic and anticancer agents .

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones

- Structure: Ketone (ethanone) with aryl and pyrazolyl substituents.

- Molecular Weight : Varies by aryl group (e.g., 289.72 g/mol for 1-(4-bromophenyl) derivative).

- Key Differences :

- Ketone group enables photochemical reactivity (e.g., DNA photocleavage under UV light).

- Absence of hydroxyl reduces hydrogen-bonding capacity but improves stability under acidic conditions.

- Applications : DNA-targeting agents in photodynamic therapy or molecular biology tools .

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol

- Structure: Propan-2-ol linked to phenothiazine (tricyclic sulfur-nitrogen heterocycle) and pyrazole.

- Molecular Weight : 351.47 g/mol.

- Combines sedative (phenothiazine) and anti-inflammatory (pyrazole) pharmacophores.

- Applications: Potential dual-action therapeutic agent for neurological or inflammatory disorders .

Comparative Data Table

Biological Activity

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic compound characterized by a pyrazole ring with two methyl substitutions and a propanol group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic properties.

- IUPAC Name : 1-(3,5-dimethylpyrazol-1-yl)propan-2-ol

- Molecular Formula : C₈H₁₄N₂O

- CAS Number : 742097-03-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a comparative study of various pyrazole derivatives showed that certain compounds exhibited significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | - |

| 5a | - | - |

These compounds demonstrated not only bactericidal effects but also significant inhibition of biofilm formation, surpassing the efficacy of conventional antibiotics like Ciprofloxacin .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : It may inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

- Receptor Interaction : The compound may interact with various receptors and enzymes, modifying their activity and leading to altered cellular responses.

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives, including this compound, which were tested for their antimicrobial properties. The study utilized both in vitro assays and molecular docking simulations to assess binding affinities and biological efficacy against selected pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.